molecular formula C20H18N4O6S B3005445 Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate CAS No. 942008-64-2

Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B3005445
CAS RN: 942008-64-2
M. Wt: 442.45
InChI Key: BVZYRPBHJNTJRA-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, such as the presence of a thiazole ring, a nitro group, and an ester function. While this specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, structures, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thiazole-containing compounds is well-documented. For instance, ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was synthesized and its structure confirmed through various spectroscopic methods . Similarly, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were prepared in a single-pot reaction involving aldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . These methods could potentially be adapted for the synthesis of the compound of interest by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques and X-ray diffraction . Density functional theory (DFT) calculations have also been employed to predict the molecular structure and electronic properties, which can be compared with experimental data for validation . These techniques would be applicable for analyzing the molecular structure of Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate.

Chemical Reactions Analysis

The reactivity of thiazole-containing compounds can be quite diverse. For example, oxazolidines and thiazolidines have been shown to undergo dehydrogenation and cyclization reactions . Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in Lossen rearrangement to synthesize hydroxamic acids and ureas . These reactions highlight the potential reactivity of the nitro and ester groups in the compound of interest, suggesting that it may participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related studies. The thermal stability of such compounds has been evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), with stability observed above certain temperatures . The electronic properties, including HOMO and LUMO energies, have been determined through DFT calculations, indicating the potential for charge transfer within the molecule . These analyses would be relevant for understanding the behavior of Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate under various conditions.

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of various derivatives, including pyrrolothiazoles, through reactions with substituted benzaldehydes, as indicated by Tverdokhlebov et al. (2005) in their study on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives Tverdokhlebov et al. (2005).

Structural Studies

  • The structural aspects of related compounds have been elucidated, as seen in the X-ray crystallographic study of pyrrolothiazoles by Tverdokhlebov et al. (2005), which confirmed the (Z)-configuration at the arylmethylidene moiety Tverdokhlebov et al. (2005).

Pharmacological Applications

  • While specific studies on pharmacological applications of this compound are limited, related compounds, such as those synthesized in the study by Spoorthy et al. (2021), have shown potential in antimicrobial activity and docking studies Spoorthy et al. (2021).

Molecular Interactions and Reactions

  • Research by Mohamed (2014) on similar compounds, including ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, contributes to understanding the molecular interactions and potential reactions involving such structures Mohamed (2014).

Potential in Material Science

  • The compound's derivatives have potential applications in material science, as indicated by the studies on pyrrolo[2,1-b]thiazol-3-one derivatives by Tverdokhlebov et al. (2005), demonstrating the versatility of these compounds in various fields Tverdokhlebov et al. (2005).

properties

IUPAC Name

ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-2-30-17(25)10-14-12-31-20(21-14)22-18(26)16-7-4-8-23(19(16)27)11-13-5-3-6-15(9-13)24(28)29/h3-9,12H,2,10-11H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYRPBHJNTJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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